

# Ninerafaxstat in HFpEF: A Comparative Analysis Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ninerafaxstat's performance against current therapeutic options for Heart Failure with preserved Ejection Fraction (HFpEF). The content is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

## Introduction to Ninerafaxstat and its Novel Mechanism of Action

Ninerafaxstat is an investigational small molecule that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] In the context of HFpEF, a condition often characterized by impaired cardiac energetics, Ninerafaxstat offers a novel therapeutic approach. By partially inhibiting the heart's primary fuel source, fatty acids, it promotes a metabolic shift towards glucose utilization. [1][2] This alteration is believed to enhance the efficiency of mitochondrial energy production, thereby improving overall cardiac function and addressing a key pathophysiological element of HFpEF.[1][2]

### **Signaling Pathway of Ninerafaxstat**

The mechanism of action of Ninerafaxstat centers on the modulation of cardiac energy metabolism. The following diagram illustrates this pathway.





Click to download full resolution via product page

Ninerafaxstat's metabolic shift in cardiomyocytes.

## **Comparative Performance Analysis**

Direct head-to-head clinical trials comparing Ninerafaxstat with other HFpEF therapies are not yet available. Therefore, this comparison is based on data from separate clinical trials. The primary endpoints for comparison are changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score, a measure of heart failure-related health status, and the 6-Minute Walk Distance (6MWD), a measure of functional capacity.

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from clinical trials of Ninerafaxstat and existing HFpEF therapies.

Table 1: Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Score



| Therapy                  | Clinical Trial           | Treatment<br>Duration | KCCQ Score<br>Change (vs.<br>Placebo/Contr<br>ol)  | p-value        |
|--------------------------|--------------------------|-----------------------|----------------------------------------------------|----------------|
| Ninerafaxstat            | IMPROVE-DICE<br>(Part 2) | 12 weeks              | ~8 points (KCCQ-CSS in patients with baseline ≤80) | 0.04[1]        |
| Dapagliflozin            | DELIVER                  | 8 months              | 2.4 points<br>(KCCQ-TSS)                           | <0.001[3][4]   |
| Empagliflozin            | EMPEROR-<br>Preserved    | 52 weeks              | 1.50 points<br>(KCCQ-CSS)                          | <0.01[5][6][7] |
| Sacubitril/Valsart<br>an | PARAGON-HF               | 8 months              | 1.0 point (KCCQ-<br>CSS)                           | 0.051[8][9]    |
| Finerenone               | FINEARTS-HF              | 12 months             | 1.62 points<br>(KCCQ-TSS)                          | <0.001[10][11] |
| Semaglutide              | STEP-HFpEF               | 52 weeks              | 7.5 points<br>(KCCQ-CSS)                           | <0.0001[12]    |

KCCQ-CSS: Clinical Summary Score; KCCQ-TSS: Total Symptom Score. Higher scores indicate better health status.

Table 2: Change in 6-Minute Walk Distance (6MWD)



| Therapy                  | Clinical Trial           | Treatment<br>Duration                                        | 6MWD Change<br>(vs.<br>Placebo/Contr<br>ol) | p-value |
|--------------------------|--------------------------|--------------------------------------------------------------|---------------------------------------------|---------|
| Ninerafaxstat            | IMPROVE-DICE<br>(Part 2) | 12 weeks                                                     | ~14 meters                                  | 0.02[1] |
| Dapagliflozin            | DELIVER                  | Not the primary outcome, data varies across studies          | Not consistently significant                | -       |
| Empagliflozin            | EMPEROR-<br>Preserved    | Not the primary<br>outcome, data<br>varies across<br>studies | Not consistently significant                | -       |
| Sacubitril/Valsart<br>an | PARAGON-HF               | Not a primary<br>endpoint, data<br>varies                    | Not consistently significant                | -       |
| Finerenone               | FINEARTS-HF              | Not a primary endpoint                                       | Not reported as a primary outcome           | -       |
| Semaglutide              | STEP-HFpEF               | 52 weeks                                                     | 17.1 meters                                 | <0.0001 |

## **Experimental Protocols Ninerafaxstat: The IMPROVE-DiCE Trial (Part 2)**

The IMPROVE-DiCE (Modulating Cardiac Energetics in Cardio-Metabolic Syndromes) trial was a two-part, open-label, Phase 2a study.[2][13] Part 2 specifically enrolled symptomatic patients with cardiometabolic HFpEF.[1][14][15]

- Objective: To assess the impact of Ninerafaxstat on cardiac energetics, diastolic function, functional capacity, and heart failure symptoms.[14][15]
- Methodology: The trial utilized advanced imaging techniques, including multi-nuclear magnetic resonance spectroscopy, to quantify changes in cardiac energy metabolism.[1]



- Primary Endpoint: Change from baseline in the cardiac phosphocreatine to adenosine triphosphate (PCr/ATP) ratio after 12 weeks of treatment, a direct measure of cardiac energy reserves.[1][2]
- Secondary Endpoints: Included assessments of left ventricular reserve capacity, 6-minute walk distance, and patient-reported heart failure symptoms and physical limitations via the Kansas City Cardiomyopathy Questionnaire (KCCQ).[1]
- Treatment: Patients received Ninerafaxstat for a duration of 12 weeks.[1]

The workflow for a patient in the IMPROVE-DiCE trial is illustrated below.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Validation & Comparative





- 1. Imbria Presents Positive Clinical Data from Phase 2 [globenewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Effect of Dapagliflozin on Health Status in Patients With Preserved or Mildly Reduced Ejection Fraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Empagliflozin Outcome Trial in Patients With Chronic Heart Failure With Preserved Ejection Fraction American College of Cardiology [acc.org]
- 7. Empagliflozin, Health Status, and Quality of Life in Patients With Heart Failure and Preserved Ejection Fraction: The EMPEROR-Preserved Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health-related quality of life outcomes in PARAGON-HF PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Effect of Finerenone on the KCCQ in Patients With HFmrEF/HFpEF: A Prespecified Analysis of FINEARTS-HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Efficacy of Semaglutide by Sex in Obesity-Related Heart Failure With Preserved Ejection Fraction: STEP-HFpEF Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACC 2025: Imbria's ninerafaxstat data shows potential for cardiometabolic HFpEF -Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. dicardiology.com [dicardiology.com]
- 15. imbria.com [imbria.com]
- To cite this document: BenchChem. [Ninerafaxstat in HFpEF: A Comparative Analysis Against Existing Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382395#ninerafaxstat-s-performance-against-existing-therapies-for-hfpef]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com